Arg-pro-gly-phe-ser-pro-phe-arg
Overview
Description
- This nonapeptide has the amino acid sequence: Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg .
- It is an analogue of bradykinin lacking the Arginine residue at position 9.
- Bradykinin is a naturally occurring peptide that plays a role in blood pressure regulation, smooth muscle stimulation, capillary permeability, and pain induction.
Synthesis Analysis
- The peptide is formed through peptide bond formation between individual amino acids.
- The process can continue until thousands of units have joined, resulting in large proteins.
Molecular Structure Analysis
- The empirical formula is C₄₅H₆₆N₁₄O₁₀ .
- The peptide has a nine-amino acid chain .
Chemical Reactions Analysis
- When the order of amino acids in bradykinin is reversed (arg-phe-pro-ser-phe-gly-pro-pro-arg), the resulting peptide shows none of the activity of bradykinin.
Physical And Chemical Properties Analysis
- Density : 1.47±0.1 g/cm³ (predicted).
- Solubility : Soluble in DMF, DMSO, ethanol, and PBS (pH 7.2).
- Form : Crystalline solid.
- pKa : 3.56±0.10 (predicted).
Scientific Research Applications
Neuropharmacological Research
Yang et al. (1985) isolated two peptides from bovine brain extract, one of which shared a structural resemblance with Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg, known for modulating the action of morphine. These peptides demonstrate significant potential in neuropharmacological research, particularly in understanding opioid interactions and pain modulation mechanisms (Yang, Fratta, Majane, & Costa, 1985).
Inflammation and Kinin Receptor Pharmacology
Farmer and Burch (1992) discussed the inflammatory peptide Bradykinin, which contains the sequence Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg. It plays a critical role in inflammatory responses in various acute and chronic diseases, offering a significant scope for research in inflammation and kinin receptor pharmacology (Farmer & Burch, 1992).
Synthetic Polypeptides and Bradykinin-like Properties
Konzett and Sturmer (1960) examined the biological activity of synthetic polypeptides, including those with the sequence Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg. Their research highlights the importance of these sequences in stimulating plain muscle and influencing blood pressure, which is vital for cardiovascular research (Konzett & Sturmer, 1960).
Peptide Design and Receptor Activity
Rovero et al. (2001) synthesized analogues of desArg(9)-Lys-bradykinin containing the sequence Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg to understand the structural requirements for activity at the B1 kinin receptor. Their work provides insights into the design of therapeutic peptides and receptor activation mechanisms (Rovero et al., 2001).
Bradykinin Antagonists and Medical Applications
Stewart et al. (1997) discussed bradykinin antagonists containing the sequence Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg. These antagonists have applications in inflammation and potentially in cancer therapy, indicating the relevance of this peptide sequence in medical research (Stewart et al., 1997).
Cardioprotection and Antioxidant Defense
Pisarenko et al. (2014) explored the effects of peptide Apelin-12, which includes the sequence Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg, on myocardial antioxidant defense in ischemia/reperfusion injury. This research opens avenues for the use of such peptides in cardiac protection and therapy (Pisarenko et al., 2014).
Cardiovascular System Enzyme Interaction
Dorer, Stewart, and Ryan (1978) studied the interaction of the N-terminal pentapeptide of bradykinin, which includes the sequence Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg, with angiotensin-converting enzyme. Understanding this interaction is crucial for cardiovascular system research and the development of treatments for related diseases (Dorer, Stewart, & Ryan, 1978).
Enhancing Cardioplegic Protection
Pisarenko et al. (2015) demonstrated the efficacy of natural apelin-12, which contains Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg, and its analogs in enhancing cardioplegic protection. Their findings suggest potential applications in cardiac surgery and highlight the therapeutic value of this peptide sequence (Pisarenko, Shulzhenko, Pelogeykina, & Studneva, 2015).
Synthesis and Structural Analysis of Peptides
The synthesis and structural analysis of peptides, including those containing Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg, as conducted by Pasaribu (1980), contribute to our understanding of protein structure and function, aiding in various fields of biochemical research (Pasaribu, 1980).
Gas-Phase Conformational Studies
Rodriquez et al. (2006) studied the conformers of gaseous bradykinin and its protonated forms, which include the sequence Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg. This research aids in understanding the structural dynamics of peptides in different states, which is valuable in drug design and protein chemistry (Rodriquez et al., 2006).
Protease Specificity Studies
Otte and Werries (1989) investigated the specificity of a cysteine protease of Entamoeba histolytica against various peptides, including those with the sequence Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg. This research is crucial in understanding enzyme-substrate interactions and has implications in parasitology and therapeutic enzyme inhibition (Otte & Werries, 1989).
Encephalitogenic Potential in Immunological Research
Westall and Thompson (1977) explored the encephalitogenic potential of peptides related to the sequence Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg. Such research is critical in immunology, especially in studying autoimmune diseases like multiple sclerosis (Westall & Thompson, 1977).
Taste and Sensory Perception Studies
Nosho et al. (1985) examined the bitterness behavior of peptides including Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg, contributing to our understanding of taste perception and sensory biology (Nosho, Otagiri, Shinoda, & Okai, 1985).
Antioxidant Properties in Cardiac Protection
Pisarenko et al. (2013) investigated the antioxidant properties of apelin-12 and its analog, including Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg, in experimental ischemia and reperfusion. This research is significant for understanding oxidative stress in cardiac events and developing therapeutic strategies (Pisarenko et al., 2013).
Safety And Hazards
- Wear suitable protective clothing.
- Avoid contact with skin and eyes.
- Avoid formation of dust and aerosols.
- Use non-sparking tools.
Future Directions
- Further research could explore modified analogs of this peptide for potential drug candidates or therapeutic applications.
Remember that the order of amino acids significantly impacts the peptide’s function, and small changes can lead to different biological effects. 🧪🔬
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H66N14O10/c46-29(15-7-19-51-44(47)48)41(66)58-21-9-17-34(58)39(64)53-25-36(61)54-31(23-27-11-3-1-4-12-27)37(62)57-33(26-60)42(67)59-22-10-18-35(59)40(65)56-32(24-28-13-5-2-6-14-28)38(63)55-30(43(68)69)16-8-20-52-45(49)50/h1-6,11-14,29-35,60H,7-10,15-26,46H2,(H,53,64)(H,54,61)(H,55,63)(H,56,65)(H,57,62)(H,68,69)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSJEDMTCFOOTJ-POFDKVPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H66N14O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arg-pro-gly-phe-ser-pro-phe-arg | |
CAS RN |
80943-05-1 | |
Record name | Bradykinin, des-pro(3)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080943051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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